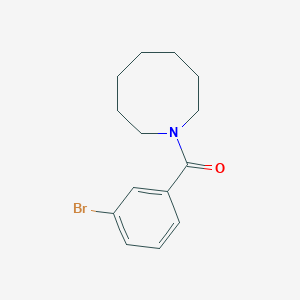

Azocan-1-yl(3-bromophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

azocan-1-yl-(3-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUIQFXHBYZIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azocan 1 Yl 3 Bromophenyl Methanone and Analogs

Conventional Amide Bond Formation Strategies

Conventional methods for amide synthesis remain highly relevant for the preparation of Azocan-1-yl(3-bromophenyl)methanone due to their reliability and well-documented procedures.

A primary and straightforward method for synthesizing this compound is the condensation reaction between an acyl halide, specifically 3-bromobenzoyl chloride, and the cyclic amine, azocane (B75157) (heptamethyleneimine). This nucleophilic acyl substitution reaction is a cornerstone of organic synthesis. libretexts.org

The reaction involves the nucleophilic attack of the secondary amine of the azocane ring on the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. To drive the reaction to completion and neutralize the hydrogen chloride byproduct, a base such as pyridine (B92270) or a tertiary amine is often employed. libretexts.org Alternatively, using two equivalents of azocane allows one equivalent to act as the nucleophile and the second as the base. libretexts.org

The general reaction is as follows:

3-Bromobenzoyl chloride + Azocane → this compound + HCl

The preparation of the requisite 3-bromobenzoyl chloride can be accomplished by treating 3-bromobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgresearchgate.net

In cases where the acyl halide is unstable or difficult to handle, coupling reagents provide an effective alternative for the direct formation of the amide bond from a carboxylic acid and an amine. For the synthesis of this compound, this would involve the reaction of 3-bromobenzoic acid and azocane in the presence of a coupling agent.

Commonly used coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), and various phosphonium (B103445) or uronium-based reagents. evitachem.com These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

A representative reaction scheme is:

3-Bromobenzoic acid + Azocane + Coupling Reagent → this compound + Byproducts

The selection of the appropriate coupling reagent and reaction conditions is crucial to optimize the yield and minimize side reactions.

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to facilitate challenging transformations with high efficiency and selectivity. mdpi.com These methods offer potential advantages over conventional approaches for the synthesis of amides like this compound.

Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds. researchgate.netmdpi.com In the context of synthesizing this compound, a palladium catalyst could be employed in a cross-coupling reaction. For instance, a palladium catalyst, in conjunction with a suitable ligand, can facilitate the amidation of aryl halides. researchgate.net

One potential pathway involves the coupling of 3-bromobenzaldehyde (B42254) with azocane in the presence of a palladium catalyst and an oxidant. While not a direct coupling of an aryl halide with an amine to form an amide, related palladium-catalyzed systems for amidation of bromo-substituted aromatic compounds have been reported. researchgate.net The optimization of catalyst, ligand, base, and solvent is critical for the success of these reactions. researchgate.netmdpi.com

Table 1: Examples of Palladium-Catalyzed C-N Bond Formation

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Bromoindole | Amine | Pd₂(dba)₃ / 2-(di(tert-butyl)phosphino)biphenyl | Aminated Indole | researchgate.net |

| Hetaryl Bromide | Amine | Pd₂(dba)₃ / Xantphos | Amidated Heterocycle | researchgate.net |

| Bromo-substituted Quinazoline | Boronic Acid Ester | Pd(dppf)Cl₂ | Coupled Quinazoline Derivative | mdpi.com |

This table illustrates the versatility of palladium catalysts in forming C-N bonds, a key step in the synthesis of complex amides.

Gold catalysis has emerged as a valuable tool in organic synthesis, often exhibiting unique reactivity. nih.gov While direct gold-catalyzed amidation of an aryl bromide might be less common, gold catalysts have shown efficacy in the synthesis of amides from other precursors. For instance, gold-catalyzed reactions can facilitate the coupling of aldehydes and amines to form amides, often under mild conditions.

A hypothetical gold-catalyzed route to this compound could involve the reaction of 3-bromobenzaldehyde with azocane in the presence of a gold catalyst and an oxidant. This approach would offer an alternative to more traditional methods.

Alternative Synthetic Pathways

Beyond the primary methods, other synthetic strategies could be envisioned for the preparation of this compound and its analogs. Multi-component reactions, where several starting materials are combined in a single step to form a complex product, could offer an efficient route. evitachem.comresearchgate.net For example, a one-pot reaction involving a 3-bromophenyl precursor, an amine, and a carbonyl source could potentially be developed.

Furthermore, the synthesis could proceed through the modification of a related molecule. For instance, if a suitable precursor containing the azocane-carbonyl moiety were available, a bromination step on the phenyl ring could be performed to introduce the bromo-substituent.

Routes Involving Functional Group Interconversion on the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring of this compound offers a versatile handle for a variety of functional group interconversions (FGIs). These transformations are typically performed on the final compound or a late-stage intermediate to generate a library of analogs with diverse functionalities. The most common and powerful of these methods are palladium-catalyzed cross-coupling reactions.

For instance, the bromine atom can be readily substituted using Suzuki-Miyaura cross-coupling reactions. This involves reacting the bromophenyl derivative with various aryl- or heteroaryl-boronic acids in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating new carbon-carbon bonds and introducing a wide range of substituted aromatic groups at the 3-position of the phenyl ring. Studies on similar bromo-aromatic ketones have demonstrated that different functional groups are well-tolerated under these reaction conditions, allowing for the synthesis of complex bi-aryl structures. researchgate.net

Another key FGI is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. This reaction would convert the bromo-substituent into a variety of substituted amino groups by coupling with primary or secondary amines, anilines, or even N-heterocycles. This provides a direct route to analogs with potential applications derived from the newly introduced nitrogen-containing moiety.

Furthermore, the bromine can be exchanged with other functional groups. For example, cyanation reactions using reagents like copper(I) cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. Trifluoromethylation can also be achieved using reagents such as fluorosulfonyldifluoromethyl acetate (B1210297) in the presence of a copper catalyst. researchgate.net

These FGIs are summarized in the table below, illustrating the transformation of a generic 3-bromophenyl ketone precursor.

| Reaction Type | Reagents & Conditions | Product Functional Group |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane/H₂O) | Aryl/Heteroaryl |

| Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst, Ligand, Base (e.g., NaOtBu) | Secondary/Tertiary Amine |

| Cyanation | CuCN or Zn(CN)₂, Pd Catalyst, Solvent (e.g., DMF) | Nitrile (-CN) |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base (e.g., Et₃N) | Alkyne |

Synthetic Strategies Incorporating the Azocane Ring System

The core structure of this compound is most commonly assembled via an acylation reaction, which forms the amide bond between the azocane ring and the 3-bromophenyl moiety.

The most direct and widely used method is the condensation of azocane with a derivative of 3-bromobenzoic acid. evitachem.com Typically, 3-bromobenzoic acid is first converted to a more reactive acylating agent, such as an acyl chloride or an activated ester. The reaction of 3-bromobenzoyl chloride with azocane, often carried out in the presence of a base like triethylamine (B128534) or pyridine in an inert solvent (e.g., dichloromethane), is a classic Schotten-Baumann approach.

Alternatively, modern peptide coupling reagents can be employed to facilitate the direct amidation of 3-bromobenzoic acid with azocane. Reagents such as dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), or carbonyldiimidazole (CDI) are effective for this purpose. These reactions are typically run under mild conditions and offer high yields. evitachem.com

A representative synthetic scheme is as follows:

Step 1 (Activation): 3-bromobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-bromobenzoyl chloride.

Step 2 (Coupling): The resulting 3-bromobenzoyl chloride is added to a solution of azocane and a non-nucleophilic base in a solvent like dichloromethane (B109758) or THF to yield this compound.

The azocane (also known as heptamethyleneimine) starting material is commercially available but can also be synthesized through various methods, including ring-closing metathesis (RCM) or the ring expansion of smaller heterocyclic systems. nih.govwikipedia.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound, particularly the key acylation step, is highly dependent on the reaction conditions. Optimization studies for similar acylation reactions focus on several key parameters to maximize yield and purity while minimizing reaction time and side product formation. acs.orgresearchgate.net

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly tested.

Coupling Agent: For direct coupling of carboxylic acid and amine, the choice of coupling agent is critical. A comparison between different reagents (e.g., HATU, HBTU, DCC) can determine the most efficient one for this specific substrate pair.

Base: An organic base (e.g., triethylamine, diisopropylethylamine) is typically required to neutralize the acid formed during the reaction. The stoichiometry and type of base can influence the reaction's success.

Temperature: Reactions are often trialed at different temperatures, starting from 0 °C to room temperature and sometimes with gentle heating, to find the optimal balance between reaction rate and stability of the product and reactants.

The following table illustrates a hypothetical optimization study for the coupling of 3-bromobenzoic acid and azocane based on common findings in the literature.

| Entry | Coupling Agent | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) |

| 1 | HATU | DMF | DIPEA (2.0) | 25 | 92 |

| 2 | HBTU | DMF | DIPEA (2.0) | 25 | 88 |

| 3 | DCC | DCM | None | 25 | 75 |

| 4 | HATU | DCM | DIPEA (2.0) | 25 | 85 |

| 5 | HATU | DMF | Et₃N (2.0) | 25 | 89 |

| 6 | HATU | DMF | DIPEA (2.0) | 0 to 25 | 94 |

Based on such studies, optimal conditions often involve using a highly efficient coupling agent like HATU in a polar aprotic solvent like DMF at room temperature. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Azocan 1 Yl 3 Bromophenyl Methanone

Reactions at the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is the primary site for reactions that form new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions due to their favorable balance of reactivity and stability.

Suzuki-Miyaura Reaction: This reaction would involve coupling the 3-bromophenyl moiety with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This method is a powerful tool for forming biaryl structures. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction would enable the arylation of an alkene using Azocan-1-yl(3-bromophenyl)methanone. organic-chemistry.orgmdpi.com This palladium-catalyzed process typically involves the reaction of the aryl halide with an alkene in the presence of a base to form a new carbon-carbon bond at the vinylic position, usually with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction would form a carbon-carbon bond between the 3-bromophenyl group and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also serves as the solvent. organic-chemistry.org

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Aryl-Aryl / Aryl-Vinyl |

| Heck | Alkene | Pd(0) catalyst, Base | Aryl-Vinyl |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring is generally challenging unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the bromine atom. wikipedia.orglibretexts.org The methanone (B1245722) group is a deactivating, meta-directing group for electrophilic substitution and only a weak activator for nucleophilic substitution. Therefore, forcing conditions (high temperature, strong nucleophiles) would likely be required for a nucleophilic attack to displace the bromide. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Reductive Debromination Studies

Reductive debromination would involve the replacement of the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or using hydride reagents. This transformation would yield azocan-1-yl(phenyl)methanone.

Transformations Involving the Methanone Carbonyl Group

The carbonyl group of the methanone linkage is an electrophilic center susceptible to attack by nucleophiles and reducing agents.

Reduction Reactions

The ketone can be reduced to a secondary alcohol, forming (azocan-1-yl)(3-bromophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). More vigorous reduction conditions, such as the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions, could potentially reduce the carbonyl group completely to a methylene bridge (-CH₂-), yielding 1-((3-bromophenyl)methyl)azocane.

Nucleophilic Additions and Condensations

The carbonyl carbon is susceptible to attack by various nucleophiles.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would lead to the formation of a tertiary alcohol after an acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) could be used to convert the carbonyl group into an alkene, forming a 1,1-diarylalkene derivative.

Condensation Reactions: Condensation with amines or their derivatives could form imines or related compounds. For example, reaction with hydroxylamine would yield an oxime, and reaction with hydrazine would produce a hydrazone.

Table 2: Potential Transformations of the Methanone Carbonyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reductive Deoxygenation | Zn(Hg), HCl (Clemmensen) | Methylene Bridge |

| Grignard Addition | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CR₂ | Alkene |

Enolization and Alpha-Substitution Chemistry

An extensive search for studies on the enolization and alpha-substitution chemistry of this compound yielded no specific results. Carbonyl compounds with alpha-hydrogens can undergo enolization, forming enol or enolate intermediates that can then react with electrophiles in alpha-substitution reactions. ankara.edu.trmsu.eduwikipedia.org However, no published data could be found that investigates this reactivity for this compound. Research into the formation of its enolate, the conditions required, and its subsequent reactions with electrophiles has not been documented.

Reactivity of the Azocane (B75157) Nitrogen

The reactivity of the tertiary amine within the azocane ring is a key feature of this molecule. However, specific investigations into its behavior in various reactions are not present in the current body of scientific literature.

No studies were found that specifically detail the alkylation or acylation of the azocane nitrogen in this compound. While the acylation of cyclic amines is a known transformation, and N-alkylation of heterocyclic compounds is a common synthetic procedure, the specific conditions, reagents, and outcomes for this particular compound have not been reported. researchgate.netresearchgate.netnih.govorganic-chemistry.org

Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies provide insight into the pathways of chemical reactions. For this compound, such investigations are absent from the scientific record.

No literature was found describing investigations into radical pathways involving this compound. While bromophenyl ketones can undergo photoinduced radical cleavage of the carbon-bromine bond, there is no evidence that this specific compound has been studied in this context. acs.orgacs.org Research into the formation of aryl radicals from this molecule and their subsequent reactions has not been published.

There is a lack of published research on the polar reaction mechanisms of this compound. This would include studies on nucleophilic or electrophilic attack at various sites on the molecule. For instance, electrophilic aromatic substitution on the 3-bromophenyl ring is a possibility, but no specific studies detailing the mechanism, regioselectivity, or kinetics of such reactions for this compound could be located. msu.edumasterorganicchemistry.combyjus.com

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The presence of the bromo-substituent on the phenyl ring is key to the utility of Azocan-1-yl(3-bromophenyl)methanone as a versatile building block. Aryl bromides are well-established precursors for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the straightforward attachment of diverse molecular fragments.

The 3-bromophenyl moiety of this compound is primed for participation in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of complex polycyclic and heterocyclic systems. For instance, Suzuki-Miyaura coupling with various boronic acids can introduce new aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups, which can then undergo further transformations, such as cyclization reactions, to form new heterocyclic rings. The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-based nucleophiles, leading to the synthesis of complex amines and nitrogen-containing heterocycles. Aryl methyl ketones, a class of compounds to which the title molecule belongs, are recognized as versatile starting materials for the synthesis of a variety of aromatic heterocycles. nih.gov

Table 1: Potential Cross-Coupling Reactions for the Elaboration of the 3-Bromophenyl Moiety

| Coupling Reaction | Coupling Partner | Resulting Bond | Potential for Polycyclic/Heterocyclic Systems |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Annulation reactions following coupling to form fused rings. |

| Sonogashira | R-C≡CH | C-C (sp) | Intramolecular cyclization of the alkyne with other functional groups. |

| Heck | Alkene | C-C (sp²) | Formation of stilbene-like structures that can be further cyclized. |

| Buchwald-Hartwig | R₂NH | C-N | Introduction of nitrogen heterocycles or precursors for their formation. |

| Stille | R-Sn(Alkyl)₃ | C-C | Versatile coupling for introducing a wide range of substituents. |

The azocane (B75157) ring itself can also be a key player in the construction of polycyclic frameworks. For example, intramolecular reactions between a substituent introduced on the phenyl ring and the azocane nitrogen or adjacent carbons could lead to the formation of bridged or fused ring systems.

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. rsc.org this compound can be envisioned as a precursor for spirocyclic compounds through several synthetic strategies. One approach involves the functionalization of the azocane ring, for example, by α-lithiation followed by reaction with an electrophile that can subsequently participate in a ring-closing reaction with the phenyl ring. Alternatively, the ketone functionality can be used to construct a spirocyclic system. For instance, reaction with a suitable difunctional reagent could lead to the formation of a new ring spiro-fused at the carbonyl carbon. The synthesis of spirocyclic scaffolds from cyclic ketones is a known strategy in organic synthesis. doi.orgmdpi.com

Role in Cascade and Multicomponent Reactions

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, and multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are powerful tools for the efficient synthesis of complex molecules. The structure of this compound is well-suited for the design of such reactions.

For example, a cross-coupling reaction on the 3-bromophenyl group could introduce a functional group that then participates in an intramolecular cascade with the azocane ring or the ketone. This could lead to the rapid construction of complex polycyclic architectures in a single step.

Furthermore, aryl ketones are known to participate in various MCRs for the synthesis of heterocyclic compounds. researchgate.net The ketone moiety in this compound could react with a variety of partners in MCRs, such as the Biginelli or Hantzsch reactions, to generate highly substituted dihydropyrimidines or dihydropyridines, respectively, with the azocane and bromophenyl groups providing further points for diversification.

Precursor for Diversified Chemical Libraries

The demand for novel chemical entities for drug discovery and materials science has led to a focus on the development of diversified chemical libraries. This compound is an excellent starting point for the generation of such libraries. The 3-bromophenyl group allows for the introduction of a wide variety of substituents through parallel synthesis using different coupling partners. This would generate a library of compounds with a common azocan-1-yl-phenylmethanone core but with diverse functionality at the 3-position of the phenyl ring.

Further diversification could be achieved by reacting the ketone or the azocane nitrogen. For example, the ketone could be converted to a range of other functional groups (e.g., alcohol, alkene, or amine), or the azocane nitrogen could be acylated or alkylated with a variety of reagents. This multi-point diversification strategy would allow for the rapid generation of a large and structurally diverse library of compounds based on the this compound scaffold. The use of bromo-substituted aromatic compounds is a common strategy for the development of chemical libraries.

Contribution to Novel Reaction Development and Methodologies

The unique combination of functional groups in this compound could also inspire the development of novel synthetic reactions and methodologies. For instance, the interplay between the large, flexible azocane ring and the reactive sites on the aromatic ring could lead to unexpected reactivity or selectivity. Researchers could explore new cascade reactions that exploit the proximity of these functional groups. Moreover, the synthesis of N-acyl heterocycles is an area of active research, and methodologies developed using this compound could be more broadly applicable. nih.govbeilstein-journals.org

The study of the conformational behavior of the azocane ring and its influence on the reactivity of the rest of the molecule could also provide valuable insights for the design of new catalysts or reagents that can control the stereochemical outcome of reactions involving large-ring systems.

Computational and Theoretical Studies

Molecular Conformation and Energetics

The study of molecular conformation and energetics involves identifying the most stable three-dimensional arrangements of a molecule and quantifying their relative energies. For a flexible molecule like Azocan-1-yl(3-bromophenyl)methanone, which contains a rotatable amide bond and a large eight-membered azocane (B75157) ring, this analysis is crucial.

The azocane ring can adopt several low-energy conformations, often described as boat-chair, crown, and boat-boat forms. Computational methods, particularly quantum mechanics (QM) like Density Functional Theory (DFT) or semi-empirical methods, are used to perform a potential energy surface (PES) scan. This involves systematically rotating the key dihedral angles—such as the C-N bond of the amide and the various C-C and C-N bonds within the azocane ring—and calculating the energy at each step. The results identify local energy minima, corresponding to stable conformers, and the energy barriers (transition states) that separate them.

Table 1: Illustrative Energetic Data for Hypothetical Conformers of this compound (Note: This table is illustrative as specific experimental or computational data for this molecule is not publicly available. The values represent the type of data generated in a typical conformational analysis.)

| Conformer | Key Dihedral Angle (N-C-C-C in Azocane Ring) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Chair-Boat (CB) | -85° | 0.00 (Global Minimum) | ~75% |

| Twist-Chair (TC) | +70° | 1.5 | ~15% |

| Boat-Boat (BB) | +110° | 3.5 | ~10% |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Electronic structure analysis provides insight into how electrons are distributed within a molecule, which is fundamental to understanding its reactivity and spectroscopic properties. Methods like DFT are commonly used to calculate the molecular orbitals and their corresponding energy levels.

Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom of the azocane ring and the phenyl ring, while the LUMO would be centered on the electron-deficient carbonyl group and the brominated carbon atom.

Table 2: Predicted Frontier Molecular Orbital Energies (Note: These values are hypothetical, based on typical results for similar aromatic ketones and amides, as specific calculations for this compound are not available.)

| Parameter | Energy (eV) | Probable Localization |

|---|---|---|

| HOMO Energy | -6.5 | Azocane Nitrogen, Phenyl Ring |

| LUMO Energy | -1.8 | Carbonyl Carbon, Bromophenyl Ring |

| HOMO-LUMO Gap | 4.7 | N/A |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, through the high-energy transition state (TS). This is invaluable for understanding reaction mechanisms, kinetics, and predicting outcomes. For this compound, one might model its synthesis (e.g., the acylation of azocane with 3-bromobenzoyl chloride) or its subsequent reactions (e.g., nucleophilic substitution at the carbonyl carbon or Suzuki coupling at the bromo-position).

The process involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the TS structure (which has exactly one imaginary frequency) and to calculate the activation energy (the energy difference between the reactants and the TS). This information helps in determining the feasibility and rate of a proposed reaction mechanism.

Computational Prediction of Chemical Reactivity and Selectivity

Building on electronic structure analysis, computational methods can predict how and where a molecule will react. For this compound, several sites are available for chemical attack, and computational models can predict the selectivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (nucleophilic sites), while blue regions show positive potential (electrophilic sites). The carbonyl oxygen would be a site of negative potential, while the carbonyl carbon would be a primary site of positive potential, making it susceptible to nucleophilic attack.

Fukui Functions: These are used to predict local reactivity, identifying which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack.

Regioselectivity: In reactions like electrophilic aromatic substitution on the phenyl ring, calculations can determine the relative stability of the intermediate sigma complexes to predict whether substitution will occur at the ortho, meta, or para positions relative to the existing substituents.

Conformational Space Exploration and Preferred Geometries

A thorough exploration of the conformational space is essential for a complete understanding of a flexible molecule's properties. This goes beyond simple dihedral scans and often employs sophisticated algorithms like molecular dynamics (MD) simulations or Monte Carlo methods. These simulations allow the molecule to move and sample a vast number of possible conformations over time, providing a statistical picture of its preferred shapes.

The goal is to identify all low-energy conformers and understand the dynamics of interconversion between them. The resulting ensemble of structures, rather than a single static geometry, provides a more accurate representation of the molecule's behavior in solution. The preferred geometries are those that are most populated at a given temperature, as determined by their low relative free energies. For this compound, such studies would reveal the dominant shape of the azocane ring and the preferred orientation of the 3-bromophenyl group relative to the amide plane.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

Proton NMR (¹H NMR) for Proton Environment Analysis

In the ¹H NMR spectrum of Azocan-1-yl(3-bromophenyl)methanone, distinct signals corresponding to the protons of the azocane (B75157) ring and the 3-bromophenyl group are expected. The aromatic protons of the 3-bromophenyl ring would typically appear in the downfield region, between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the bromine atom and the carbonyl group. The splitting pattern of these aromatic protons would reveal their coupling relationships.

The protons of the seven-membered azocane ring would exhibit complex multiplets in the upfield region of the spectrum, likely between δ 1.5 and 4.0 ppm. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be the most downfield of the aliphatic signals due to the inductive effect of the nitrogen. The integration of each signal would correspond to the number of protons in that specific chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental data may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | m |

| Azocane N-CH₂ (α) | 3.0 - 4.0 | m |

| Azocane CH₂ (β, γ, δ) | 1.5 - 2.5 | m |

Carbon NMR (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the methanone (B1245722) group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm.

The carbon atoms of the 3-bromophenyl ring would resonate in the aromatic region (δ 120-140 ppm). The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift within this range. The carbons of the azocane ring would appear in the aliphatic region (δ 20-60 ppm), with the carbons adjacent to the nitrogen being the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental data may vary.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 165 - 175 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C=O | 135 - 140 |

| Azocane N-CH₂ (α) | 40 - 55 |

| Azocane CH₂ (β, γ, δ) | 20 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of proton-proton connectivities within the azocane ring and the 3-bromophenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the carbonyl group and both the azocane ring (via the nitrogen) and the 3-bromophenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the validation of its elemental composition. For this compound (C₁₄H₁₈BrNO), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | 296.0648 |

| [M(⁸¹Br)+H]⁺ | 298.0628 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The C-N stretching of the amide-like bond could appear in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-H stretching of the aliphatic azocane ring would be seen just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1630 - 1680 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 2960 |

| C-N | 1250 - 1350 |

| C-Br | 500 - 700 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid), would likely provide good separation. A pure sample would exhibit a single, sharp peak in the chromatogram.

Gas Chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable. The choice of column and temperature program would be critical for achieving good resolution.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and effective qualitative method for monitoring the progress of the synthesis of this compound. libretexts.orglibretexts.org By spotting aliquots of the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized over time. rochester.edu

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or mixture of solvents). libretexts.orgcolumbia.edu The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying components. chemistryhall.com

For the synthesis of this compound, which involves the reaction of 3-bromobenzoyl chloride with azocane, TLC can be used to track the disappearance of the starting materials and the appearance of a new spot corresponding to the product. A co-spot, where the reaction mixture is spotted on top of the starting material, can help in confirming the identity of the spots. libretexts.orgrochester.edu

A suitable solvent system must be determined to achieve good separation of the spots. Given the polar nature of the ketone product, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point. silicycle.comresearchgate.net The polarity of the mobile phase is adjusted to obtain an optimal Rf value for the product, ideally between 0.3 and 0.5 for clear separation. rochester.edu Visualization of the spots can be achieved under UV light, as the aromatic ring in the compound is UV-active, or by using chemical stains. libretexts.org

Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound

| Time Point | Reactant 1 (3-bromobenzoyl chloride) Rf | Reactant 2 (Azocane) Rf | Product Rf | Observations |

| t = 0 hr | 0.75 | 0.10 | - | Strong spots for both reactants, no product spot visible. |

| t = 2 hr | 0.75 | 0.10 | 0.45 | Faint product spot appears, reactant spots are still strong. |

| t = 4 hr | 0.75 | 0.10 | 0.45 | Intensity of the product spot increases, reactant spots diminish. |

| t = 6 hr | - | - | 0.45 | Reactant spots are no longer visible, indicating reaction completion. |

| Note: Rf values are hypothetical and depend on the specific TLC plate and solvent system used. A common solvent system could be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). |

Column Chromatography for Purification

Following the completion of the reaction, as determined by TLC, the crude product mixture often contains unreacted starting materials, by-products, and other impurities. Column chromatography is a preparative technique used to separate and purify larger quantities of the desired compound from this mixture. jove.comuvic.ca

Similar to TLC, column chromatography relies on the differential adsorption of compounds on a solid stationary phase (e.g., silica gel or alumina) and their elution with a liquid mobile phase. jove.comuvic.ca The crude mixture is loaded onto the top of a packed column, and the mobile phase is passed through it. Compounds with weaker interactions with the stationary phase travel down the column faster and are eluted first, while those with stronger interactions are eluted later. uvic.ca

For the purification of this compound, a normal-phase chromatography setup is typically employed, using silica gel as the stationary phase. drawellanalytical.com The choice of the mobile phase is critical and is often guided by the solvent system developed for TLC analysis. silicycle.com A solvent system that provides a good separation of the product spot from impurities on the TLC plate will likely be effective for column chromatography. Often, a gradient elution is used, where the polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. uvic.ca

Fractions are collected as the solvent elutes from the column and are analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | Gradient of Hexane:Ethyl Acetate (starting from a low polarity, e.g., 9:1, and gradually increasing to a higher polarity, e.g., 7:3) |

| Column Dimensions | Dependent on the scale of the reaction and the amount of crude product |

| Elution Order | Less polar impurities will elute first, followed by the product, and then more polar impurities. |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

X-ray Crystallography for Solid-State Structure Determination (if suitable derivatives are available)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. If a suitable single crystal of this compound or a derivative can be grown, this method can definitively confirm its molecular structure, including bond lengths, bond angles, and stereochemistry.

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a detailed electron density map of the molecule can be generated, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not publicly available, data from structurally related bromophenyl compounds can provide insight into the expected structural features. For instance, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, which also contains a bromophenyl ketone moiety, has been reported. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Bromophenyl Compound (1-(4-bromophenyl)but-3-yn-1-one)

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₇BrO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Unit Cell Dimensions | a = 4.471(2) Å, b = 9.032(4) Å, c = 19.962(9) Å | nih.gov |

| Unit Cell Angles | α = 90°, β = 92.48(2)°, γ = 90° | nih.gov |

| Volume | 805.3(6) ų | nih.gov |

| Note: This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallographic study. |

The successful application of these advanced analytical techniques is crucial for the unambiguous structural elucidation and purity assessment of this compound, ensuring the reliability of any subsequent scientific investigations.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Approaches

The synthesis of complex molecules like azocan-1-yl(3-bromophenyl)methanone often relies on traditional methods that can be resource-intensive and generate significant waste. A critical future direction is the development of sustainable and green synthetic routes. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents, are increasingly guiding synthetic strategies. rsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Azocane (B75157) Derivatives

| Parameter | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic irradiation |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), Aprotic polar solvents (e.g., DMF) | Water, Ethanol, Supercritical CO2, Solvent-free conditions |

| Catalysis | Stoichiometric reagents, Heavy metal catalysts | Biocatalysts (enzymes), Nanoparticle catalysts, Organocatalysts |

| Efficiency | Often longer reaction times, multi-step processes | Reduced reaction times, potential for one-pot syntheses |

| Waste | Significant solvent and reagent waste | Minimized waste streams, potential for catalyst recycling |

Exploration of Stereoselective Syntheses

The three-dimensional structure of a molecule is crucial for its biological activity and material properties. The azocane ring in this compound is non-planar and can exist in various conformations, and the introduction of stereocenters would lead to multiple stereoisomers. The direct and controlled synthesis of specific stereoisomers, known as stereoselective synthesis, is a significant challenge, particularly for medium-sized rings like azocanes. researchgate.net

Future research should be directed towards developing catalytic enantioselective methods to access specific enantiomers of chiral azocane derivatives. researchgate.net This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts, to control the stereochemical outcome of key bond-forming reactions. youtube.com Another approach is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemistry of a reaction and are subsequently removed. figshare.com The ability to selectively synthesize different stereoisomers of this compound would be a major step towards understanding its structure-activity relationships and exploring its potential in chiral applications. youtube.com

Table 2: Potential Strategies for the Stereoselective Synthesis of Azocane Derivatives

| Strategy | Description | Potential Advantages |

|---|---|---|

| Chiral Pool Synthesis | Starting from readily available enantiopure natural products. | Access to specific stereoisomers. |

| Chiral Auxiliary | Covalent attachment of a chiral group to guide a stereoselective reaction. figshare.com | High diastereoselectivity can often be achieved. |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org | Highly efficient and atom-economical. |

| Substrate Control | Utilizing existing stereocenters in the substrate to direct the formation of new stereocenters. | Can be effective in complex systems. |

Investigation of Novel Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. For a molecule like this compound, which contains several reactive sites (the bromine atom, the carbonyl group, the N-H bond of the azocane), novel catalytic transformations could unlock a wide range of derivatives.

The bromine atom on the phenyl ring is a prime handle for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Stille, and Buchwald-Hartwig aminations could be used to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, allowing for the synthesis of a diverse library of compounds. beilstein-journals.org The carbonyl group can be targeted by various reduction or addition reactions. Furthermore, the N-H bond of the azocane ring is amenable to functionalization. Rhodium-catalyzed insertion reactions, for example, could be explored for N-H functionalization. organic-chemistry.org The development of novel catalytic methods specifically tailored for the modification of the this compound scaffold would significantly expand its synthetic utility.

Table 3: Potential Catalytic Transformations for Modifying this compound

| Reaction Type | Catalyst System (Example) | Target Site | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 / Base | C-Br bond | Aryl or vinyl group introduction |

| Buchwald-Hartwig Amination | Pd catalyst / Ligand / Base | C-Br bond | Formation of new C-N bonds beilstein-journals.org |

| Carbonyl Reduction | NaBH4, LiAlH4 | C=O group | Conversion to a secondary alcohol |

| N-Arylation | CuI / Ligand | N-H bond | Attachment of an aryl group |

| N-H Insertion | Rhodium(II) acetate (B1210297) | N-H bond | Introduction of functionalized alkyl groups organic-chemistry.org |

Expansion of Synthetic Utility in Complex Chemical Synthesis

Functionalized heterocyclic molecules are valuable building blocks in the synthesis of more complex and biologically active compounds. semanticscholar.org this compound, with its combination of a flexible eight-membered ring and a reactive bromophenyl group, is well-suited to serve as a scaffold in diversity-oriented synthesis. semanticscholar.org

Future work should explore the use of this compound as a starting material for the synthesis of novel polycyclic systems or as a key intermediate in the total synthesis of natural products containing the azocane motif. The bromine atom can act as a linchpin for building molecular complexity through sequential cross-coupling reactions. The azocane ring itself can be further elaborated or conformationally locked to explore different regions of chemical space. The development of a robust synthetic toolbox around this compound would establish it as a valuable precursor for creating novel molecules with potential applications in medicinal chemistry and materials science. nih.gov

Table 4: Potential Applications of this compound as a Synthetic Building Block

| Target Molecular Class | Synthetic Strategy | Potential Application Area |

|---|---|---|

| Polycyclic Heterocycles | Intramolecular cyclization reactions (e.g., Heck, Friedel-Crafts). | Novel drug scaffolds |

| Macrocycles | Ring-closing metathesis or other macrocyclization strategies. | Host-guest chemistry, materials science |

| Natural Product Analogs | Use as a key fragment in a convergent synthesis. semanticscholar.org | Exploration of biological activity |

| Combinatorial Libraries | Parallel synthesis using the C-Br and N-H handles for diversification. semanticscholar.org | High-throughput screening |

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research. For this compound, these methods can provide profound insights that guide and accelerate experimental work.

Future research should leverage advanced theoretical modeling to:

Predict Conformational Preferences: The flexible azocane ring can adopt multiple low-energy conformations. Computational studies can identify the most stable conformations and the energy barriers between them, which is crucial for understanding the molecule's shape and reactivity.

Elucidate Reaction Mechanisms: Theoretical calculations can map out the energy profiles of potential synthetic transformations, helping to understand reaction outcomes and optimize conditions. rsc.org

Predict Spectroscopic Properties: Calculating properties like NMR and IR spectra can aid in the characterization and identification of new derivatives.

Guide Catalyst Design: For the development of stereoselective syntheses, computational modeling can be used to design chiral catalysts with optimal structures for inducing high stereoselectivity. rsc.org

By integrating theoretical predictions with experimental validation, researchers can adopt a more rational and efficient approach to exploring the chemistry of this compound, saving time and resources. researchgate.net

Table 5: Applications of Theoretical Modeling in the Study of this compound

| Modeling Application | Computational Method (Example) | Information Gained |

|---|---|---|

| Conformational Analysis | Molecular Mechanics (MM), Density Functional Theory (DFT) | Stable conformers, ring flexibility, steric hindrance |

| Reaction Mechanism Studies | DFT, ab initio methods | Transition state energies, reaction pathways, selectivity prediction rsc.org |

| Property Prediction | Time-Dependent DFT (TD-DFT) | UV-Vis spectra, electronic properties |

| Virtual Screening | Molecular Docking | Prediction of binding to biological targets |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Base-mediated coupling | 3-Bromobenzoyl chloride, Et₃N | 70–85% | |

| Gold catalysis | AuCl₃, H₂O, 60°C | ~60% |

How can researchers confirm the structural integrity of this compound?

Basic Research Question

Characterization relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to azocane protons (δ 1.5–3.5 ppm) and aromatic protons from the 3-bromophenyl group (δ 7.2–8.2 ppm) .

- ¹³C NMR : The carbonyl carbon typically appears at δ 165–175 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- HPLC Purity : Purity ≥95% is standard for research-grade compounds .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex azocane ring systems.

What computational strategies are effective for predicting the electronic and optical properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) is widely used:

- Electronic Structure : Calculate HOMO-LUMO gaps to assess reactivity. For example, a bromophenyl-substituted propenone derivative showed a HOMO-LUMO gap of ~4 eV, indicating moderate stability .

- Nonlinear Optical (NLO) Properties : Polarizability and hyperpolarizability values derived from DFT can predict NLO potential .

- Solvent Effects : Include solvent models (e.g., PCM) to simulate experimental conditions .

Q. Methodological Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate excited-state properties via TD-DFT.

Validate with experimental UV-Vis spectra (e.g., λmax ~336 nm for similar compounds) .

How should researchers address contradictions in spectroscopic data during characterization?

Advanced Research Question

Contradictions may arise from impurities, tautomerism, or dynamic effects:

- Case Study : A synthesized imidazole derivative showed split NMR signals (δ 8.71 and 8.14 ppm) due to tautomeric forms. Resolution required variable-temperature NMR .

- Purity Checks : Use HPLC to detect impurities >2% .

- Dynamic Effects : Rotameric states in the azocane ring can cause signal broadening; use higher-field instruments (≥400 MHz) .

Q. Table 2: Troubleshooting Spectroscopic Data

| Issue | Solution | Reference |

|---|---|---|

| Split aromatic signals | Variable-temperature NMR | |

| Broad azocane signals | High-field NMR (≥500 MHz) | |

| Unassigned carbonyl peak | IR spectroscopy (C=O ~1650 cm⁻¹) |

What biological targets or therapeutic applications are associated with this compound derivatives?

Advanced Research Question

The 3-bromophenyl and azocane moieties are linked to:

- Enzyme Inhibition : Beta-carboline derivatives modulate monoamine oxidase (MAO) and kinases .

- Anticancer Activity : Similar compounds exhibit cytotoxicity via apoptosis induction (e.g., IC50 ~10 µM in leukemia cell lines) .

- Neuroactive Potential : Azocane rings may enhance blood-brain barrier permeability, relevant to CNS drug development .

Q. Methodological Approach :

- Perform in vitro assays (e.g., kinase inhibition assays) using purified enzymes.

- Validate with molecular docking to predict binding modes .

How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of this compound?

Advanced Research Question

Q. Table 3: Impact of Substituents

| Modification | Effect on Property | Reference |

|---|---|---|

| 3-Bromo → 3-Fluoro | ↓ LogP, ↑ Metabolic stability | |

| Azocane → Piperazine | ↑ Solubility, ↓ Conformational freedom |

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : Keep under inert gas (N₂/Ar) at −20°C to prevent oxidation .

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation .

- Degradation Signs : Discoloration (yellow → brown) indicates decomposition; repurify via column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.